

Application Notes and Protocols for CCT365623 in Xenograft Tumor Models

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Compound of Interest

Compound Name: CCT365623

Cat. No.: B606556

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Introduction

CCT365623 is a potent and orally bioavailable small molecule inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2). The LOX family of enzymes are copper-dependent amine oxidases that play a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] Upregulation of LOX activity is associated with tumor progression, metastasis, and poor patient outcomes in various cancers, including breast cancer.[3]

CCT365623 exerts its anti-tumor effects by inhibiting LOX, which in turn disrupts the retention of Epidermal Growth Factor Receptor (EGFR) at the cell surface, thereby attenuating downstream signaling pathways that promote tumor growth and survival.[3] Preclinical studies have demonstrated the efficacy of **CCT365623** in reducing primary tumor growth and metastasis in mouse models of breast cancer.[3]

These application notes provide a summary of the preclinical data for **CCT365623** and detailed protocols for its use in xenograft tumor models, particularly with the triple-negative breast cancer cell line MDA-MB-231.

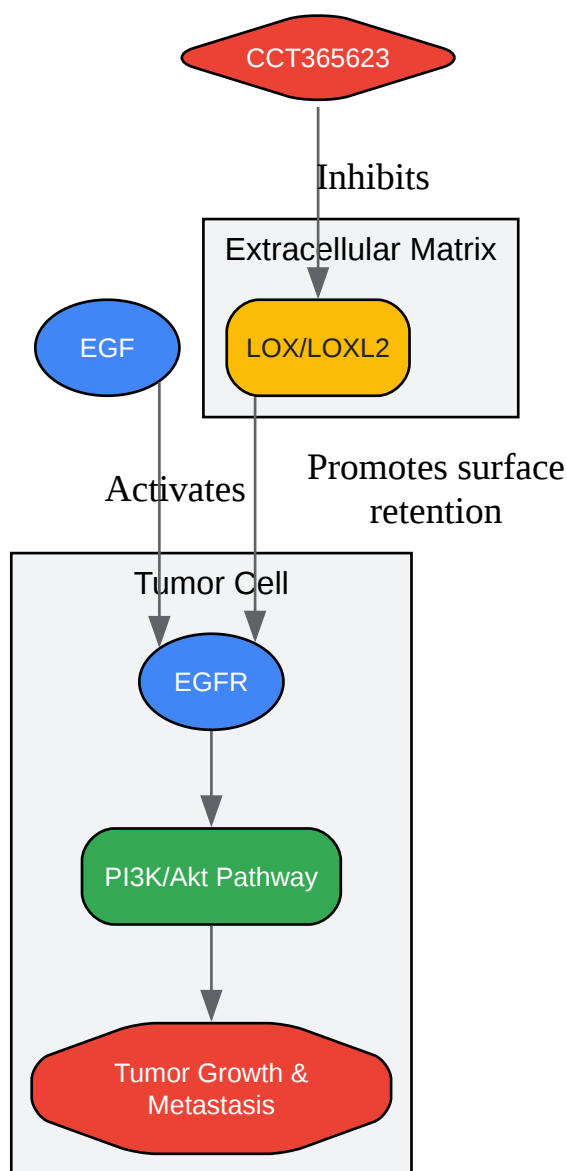
Quantitative Data Summary

The following table summarizes the key in vitro and in vivo efficacy data for **CCT365623**.

Parameter	Value	Cell Line/Model System	Reference
IC ₅₀ (LOX)	0.89 µM	In vitro enzyme assay	--INVALID-LINK--
In Vivo Efficacy	Significant delay in primary tumor development and suppression of metastatic lung burden	Spontaneous breast cancer mouse model	--INVALID-LINK--
Effective Oral Dose	70 mg/kg, daily	Spontaneous breast cancer mouse model	--INVALID-LINK--
Pharmacokinetics	T _{1/2} PO: 0.6 h; F% (oral bioavailability): 45%	Mouse	--INVALID-LINK--

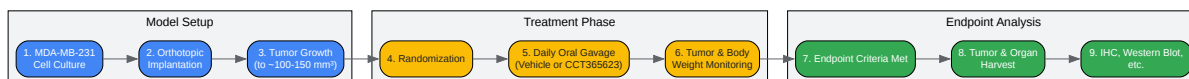
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of **CCT365623** and a typical experimental workflow for a xenograft study.



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Caption: Mechanism of action of **CCT365623**.



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Caption: Experimental workflow for a **CCT365623** xenograft study.

Experimental Protocols

MDA-MB-231 Cell Culture

- Cell Line: MDA-MB-231 (human breast adenocarcinoma).
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Orthotopic Xenograft Implantation

- Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
- Cell Preparation:
 - Harvest MDA-MB-231 cells using trypsin-EDTA and wash with sterile, serum-free DMEM.
 - Resuspend cells in a 1:1 mixture of serum-free DMEM and Matrigel® at a concentration of 5×10^6 cells per 50 µL. Keep on ice.
- Implantation Procedure:
 - Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
 - Make a small incision to expose the fourth inguinal mammary fat pad.
 - Slowly inject 50 µL of the cell suspension into the mammary fat pad.
 - Suture the incision.
 - Monitor the mice for post-operative recovery.

CCT365623 Formulation and Administration

- Formulation (for a 70 mg/kg dose at 10 mL/kg volume):
 - Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
 - Dissolve **CCT365623** in the vehicle to a final concentration of 7 mg/mL.
 - Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh daily.
- Administration:
 - Administer the formulation or vehicle control to the mice via oral gavage once daily.
 - The volume of administration should be calculated based on the individual mouse's body weight (10 mL/kg).

Tumor Growth Monitoring and Endpoint

- Tumor Measurement:
 - Begin tumor measurements when tumors become palpable (approximately 7-10 days post-implantation).
 - Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Width}^2 \times \text{Length}) / 2$.
- Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as a measure of general health and toxicity.
- Endpoint:
 - Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or if there are signs of significant morbidity (e.g., >20% body weight loss, ulceration).
 - At the endpoint, collect tumors, lungs, and other relevant organs for downstream analysis (e.g., immunohistochemistry for LOX, EGFR, and proliferation markers, or Western blotting).

These protocols provide a framework for conducting preclinical studies with **CCT365623** in a xenograft model of triple-negative breast cancer. Adjustments may be necessary based on specific experimental goals and institutional guidelines.

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References

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